molecular formula C16H13Br2N3O3 B1683308 WHI-P97 CAS No. 211555-05-4

WHI-P97

Cat. No.: B1683308
CAS No.: 211555-05-4
M. Wt: 455.10 g/mol
InChI Key: YVCXQRVVNQMZEI-UHFFFAOYSA-N
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Preparation Methods

WHI-P97 can be synthesized through a series of chemical reactions involving the introduction of bromine atoms and hydroxyl groups to a quinazoline scaffold. The synthetic route typically involves the following steps:

    Formation of the quinazoline core: This involves the condensation of appropriate aniline derivatives with formamide or formic acid.

    Bromination: Introduction of bromine atoms at specific positions on the phenyl ring.

    Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.

Chemical Reactions Analysis

WHI-P97 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the bromine atoms or other functional groups on the molecule.

    Substitution: Various substitution reactions can be performed to introduce different functional groups onto the quinazoline scaffold.

Common reagents used in these reactions include bromine, hydroxylating agents, and various catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

WHI-P97 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Janus kinase 3 and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of Janus kinase 3 in cellular signaling and immune responses.

    Medicine: Investigated for its potential therapeutic applications in treating allergic asthma and other inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting Janus kinase 3 and related pathways

Mechanism of Action

WHI-P97 exerts its effects by selectively inhibiting Janus kinase 3. This inhibition prevents the translocation of 5-lipoxygenase from the nucleoplasm to the nuclear membrane, thereby blocking the synthesis of leukotrienes, which are inflammatory mediators. The molecular targets of this compound include Janus kinase 3 and 5-lipoxygenase .

Comparison with Similar Compounds

WHI-P97 is unique in its specific inhibition of Janus kinase 3. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific functional groups and inhibitory activities.

Biological Activity

WHI-P97, also known as p97 or VCP (valosin-containing protein), is a crucial ATPase involved in various cellular processes, including protein degradation, cell cycle regulation, and autophagy. Its biological significance has made it a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

This compound operates primarily as a chaperone protein that facilitates the extraction of misfolded proteins from the endoplasmic reticulum (ER) for proteasomal degradation. It is involved in several critical cellular pathways:

  • Endoplasmic Reticulum-Associated Degradation (ERAD) : this compound plays a vital role in retrotranslocating misfolded proteins from the ER to the cytosol for degradation by the proteasome .
  • Mitochondrial-Associated Degradation (MAD) : Similar to ERAD, this pathway involves the removal of damaged mitochondrial proteins .
  • Cell Cycle Regulation : this compound is implicated in regulating various phases of the cell cycle, influencing cellular proliferation and apoptosis .

Table 1: Key Functions of this compound

FunctionDescription
Protein Quality ControlFacilitates degradation of misfolded proteins via ERAD and MAD pathways.
Cell Cycle RegulationModulates progression through different phases of the cell cycle.
AutophagyInvolved in the selective degradation of cellular components.
Transcription Factor RegulationInfluences the activity of various transcription factors critical for cell function.

Cancer Treatment

Recent studies have highlighted this compound's potential in cancer therapy. For instance, research demonstrated that inhibiting p97 with compounds like EerI can restore levels of tumor suppressor proteins such as p53 and NFκB, leading to increased apoptosis in cancer cells .

Case Study: Synergistic Effects with Proteasome Inhibitors

A significant finding involved the combination of this compound inhibitors with proteasome inhibitors like bortezomib. This combination was shown to induce ER stress-mediated apoptosis in cervical cancer cells by upregulating pro-apoptotic proteins . The synergy between these compounds enhances their efficacy, suggesting a promising avenue for cancer treatment.

Neurodegenerative Disorders

This compound has also been studied in the context of neurodegenerative diseases. Its role in facilitating the degradation of misfolded proteins links it to conditions like Alzheimer's and frontotemporal dementia. Research indicates that mutations in p97 can lead to pathological protein accumulation, exacerbating these diseases .

Case Study: Inclusion Body Myopathy with Paget Disease and Frontotemporal Dementia (IBMPFD)

A study explored how mutations in p97 contribute to IBMPFD, characterized by muscle degeneration and cognitive decline. The research highlighted that altered p97 function leads to impaired protein degradation pathways, resulting in toxic aggregate formation within cells .

Table 2: Summary of Research Findings on this compound

Study FocusFindings
Cancer TreatmentInhibition restores p53/NFκB; induces apoptosis via ER stress pathways.
Neurodegenerative DisordersMutations lead to impaired degradation; associated with toxic aggregates.

Properties

IUPAC Name

2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCXQRVVNQMZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274408
Record name WHI-P97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211555-05-4
Record name WHI-P97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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